molecular formula C10H15NO2 B14402754 3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one CAS No. 89450-50-0

3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one

Cat. No.: B14402754
CAS No.: 89450-50-0
M. Wt: 181.23 g/mol
InChI Key: NYMYMWFGEMFAAD-UHFFFAOYSA-N
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Description

3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by the presence of a cyclopentenone ring substituted with a methyl group and a morpholine ring. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone derivatives with morpholine under specific conditions. One common method involves the use of a water bath maintained at 60°C, where morpholine is added to the cyclopentenone derivative with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes or interfere with cellular processes by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(morpholin-4-yl)cyclopent-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclopentenone derivatives and contributes to its versatility in various applications.

Properties

CAS No.

89450-50-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-methyl-2-morpholin-4-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15NO2/c1-8-2-3-9(12)10(8)11-4-6-13-7-5-11/h2-7H2,1H3

InChI Key

NYMYMWFGEMFAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)N2CCOCC2

Origin of Product

United States

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